molecular formula C14H9F3N2S B2573592 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine CAS No. 104960-57-8

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B2573592
CAS RN: 104960-57-8
M. Wt: 294.3
InChI Key: XYAAJLBJRTUSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine” is a chemical compound with the molecular formula C14H9F3N2S . It has a molecular weight of 294.29 . This compound is intended for research use only .


Molecular Structure Analysis

The molecular structure of “6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine” consists of a thieno[2,3-b]pyridin ring with a phenyl group and a trifluoromethyl group attached .

Scientific Research Applications

Heterocyclic Chemistry and Derivative Synthesis

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has been explored in heterocyclic chemistry, particularly in the synthesis of diverse pyridine-based derivatives. For instance, Rateb (2014) demonstrated its use in producing pyridopyrazolopyrimidine derivatives and other related compounds through reactions with various active methylene and halo compounds (Rateb, 2014).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of compounds derived from 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine. Gad-Elkareem et al. (2011) and Mittal et al. (2011) synthesized various thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives, which exhibited significant antimicrobial activities (Gad-Elkareem et al., 2011); (Mittal et al., 2011).

Anticancer Properties

This compound has been a precursor in synthesizing potential anticancer agents. Chavva et al. (2013) created novel alkyl amide functionalized derivatives that showed promising anticancer activity against various cancer cell lines (Chavva et al., 2013).

Synthesis of Fused Heterocyclic Systems

Abdel-rahman et al. (2003) explored the synthesis of new fused heterocyclic systems involving 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine. This research opened pathways for synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science (Abdel-rahman et al., 2003).

Structural and Crystallographic Studies

Studies have also been conducted on the crystal structures of derivatives of 6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine. Gao et al. (2015) synthesized enantiomeric derivatives and analyzed their structures and antitumor activities, contributing valuable information to the field of crystallography and medicinal chemistry (Gao et al., 2015).

properties

IUPAC Name

6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2S/c15-14(16,17)9-6-11(8-4-2-1-3-5-8)19-13-12(9)10(18)7-20-13/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAAJLBJRTUSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=CS3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

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